molecular formula C23H28N2O2 B2399185 (4-Morpholinophenyl)(3-phenylazepan-1-yl)methanone CAS No. 2034472-82-5

(4-Morpholinophenyl)(3-phenylazepan-1-yl)methanone

Cat. No.: B2399185
CAS No.: 2034472-82-5
M. Wt: 364.489
InChI Key: CQAZDSLWSOZQOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Morpholinophenyl)(3-phenylazepan-1-yl)methanone is a useful research compound. Its molecular formula is C23H28N2O2 and its molecular weight is 364.489. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Properties and Synthesis

Synthesis and Antioxidant Properties : Compounds with structural similarities to “(4-Morpholinophenyl)(3-phenylazepan-1-yl)methanone” have been synthesized and evaluated for their antioxidant properties. For instance, derivatives of phenylmethanone have been synthesized and assessed for their in vitro antioxidant activities, demonstrating significant radical scavenging activities. These compounds are considered promising due to their potential antioxidant properties, which could be useful in various biomedical applications (Çetinkaya et al., 2012).

Anti-Cancer Activity

Antitumor Activity : Certain morpholino compounds have been evaluated for their antitumor activities. For example, a study on a morpholino-indazole derivative demonstrated significant inhibition of cancer cell proliferation, suggesting the potential for these compounds in cancer therapy (Tang & Fu, 2018).

Enzyme Inhibition

Enzyme Inhibitory Activity : Research on thiophene-based heterocyclic compounds, which share structural features with morpholino derivatives, has shown significant inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These findings indicate the potential of such compounds in the development of treatments for diseases related to enzyme dysfunction (Cetin et al., 2021).

Properties

IUPAC Name

(4-morpholin-4-ylphenyl)-(3-phenylazepan-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c26-23(20-9-11-22(12-10-20)24-14-16-27-17-15-24)25-13-5-4-8-21(18-25)19-6-2-1-3-7-19/h1-3,6-7,9-12,21H,4-5,8,13-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAZDSLWSOZQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.